

Technical Guide: Biotin-PEG8-azide for Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Biotin-PEG8-azide

Cat. No.: B13716973

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This technical guide provides an in-depth overview of **Biotin-PEG8-azide**, a key reagent in modern bioconjugation. The document details its physicochemical properties, outlines a comprehensive experimental protocol for its application in protein labeling via click chemistry, and illustrates the underlying chemical workflow.

Core Properties of Biotin-PEG8-azide

Biotin-PEG8-azide is a specialized chemical tool designed for the targeted biotinylation of biomolecules. It incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry."

The quantitative data for **Biotin-PEG8-azide** is summarized in the table below.

Property	Value	Source(s)
Molecular Weight	664.81 g/mol	[1]
Chemical Formula	C ₂₈ H ₅₂ N ₆ O ₁₀ S	[1]

Application in Bioconjugation: The "Click Chemistry" Approach

Biotin-PEG8-azide is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."^{[2][3]} This reaction facilitates the covalent attachment of the biotin-PEG8 moiety to a target molecule that has been functionalized with a terminal alkyne. The reaction is highly efficient, specific, and biocompatible, making it suitable for a wide range of applications in complex biological samples.^[4]

The azide group on **Biotin-PEG8-azide** reacts with an alkyne-modified protein, oligonucleotide, or other biomolecule to form a stable triazole linkage. This process, known as biotinylation, is fundamental for various biochemical assays, including ELISA, Western blotting, immunoprecipitation, and affinity chromatography. The PEG spacer serves to increase the aqueous solubility of the labeled molecule and extends the biotin group away from the target, thereby improving its accessibility to avidin or streptavidin.

Experimental Protocol: Protein Biotinylation using Biotin-PEG8-azide and Click Chemistry

This protocol provides a general methodology for the biotinylation of an alkyne-modified protein with **Biotin-PEG8-azide**.

Materials:

- Alkyne-modified protein of interest
- **Biotin-PEG8-azide**
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
- Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Dimethylsulfoxide (DMSO)

- Desalting column or dialysis cassette for purification

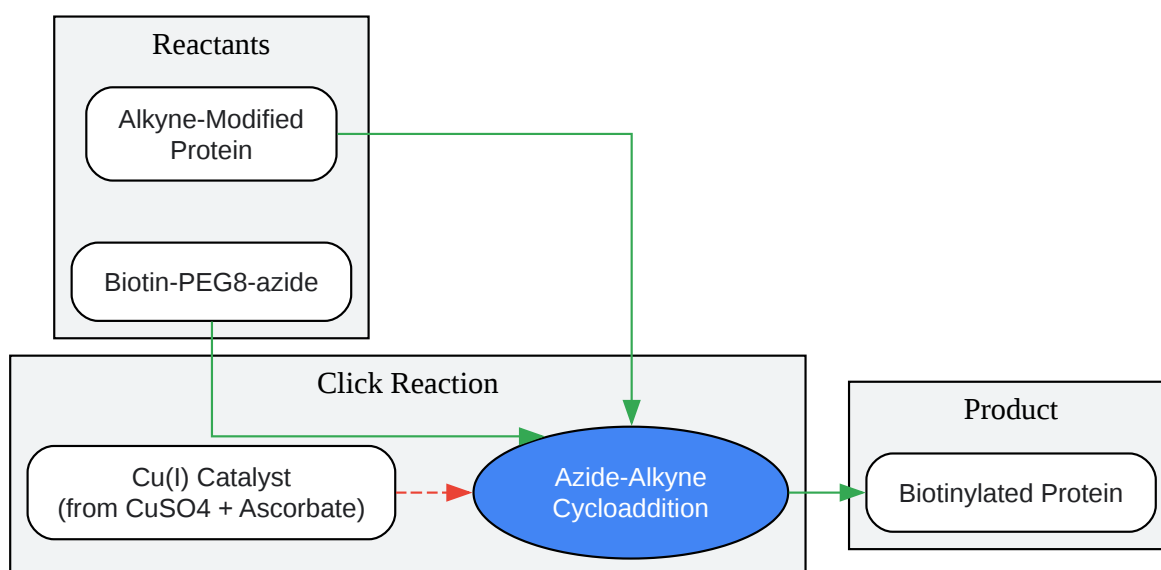
Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Biotin-PEG8-azide** in DMSO.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
 - Prepare a 10 mM stock solution of TBTA in DMSO.
- Protein Preparation:
 - Dissolve the alkyne-modified protein in an amine-free buffer to a final concentration of 1-10 mg/mL.
- Click Reaction Assembly:
 - In a microcentrifuge tube, combine the following reagents in the specified order. The volumes should be adjusted to achieve the desired final concentrations. A typical molar excess for the biotinylation reagent is 10-20 fold over the protein.
 - Alkyne-modified protein solution
 - **Biotin-PEG8-azide** stock solution
 - TBTA stock solution (to a final concentration of 1 mM)
 - CuSO₄ stock solution (to a final concentration of 0.5 mM)
 - Sodium ascorbate stock solution (to a final concentration of 5 mM)
 - Gently mix the components.
- Incubation:

- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time may need to be determined empirically.
- Purification:
 - Remove the unreacted **Biotin-PEG8-azide** and other small-molecule reagents by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
- Analysis and Storage:
 - Confirm biotinylation using methods such as SDS-PAGE followed by Western blot with streptavidin-HRP.
 - Store the biotinylated protein at -20°C or -80°C in a suitable buffer.

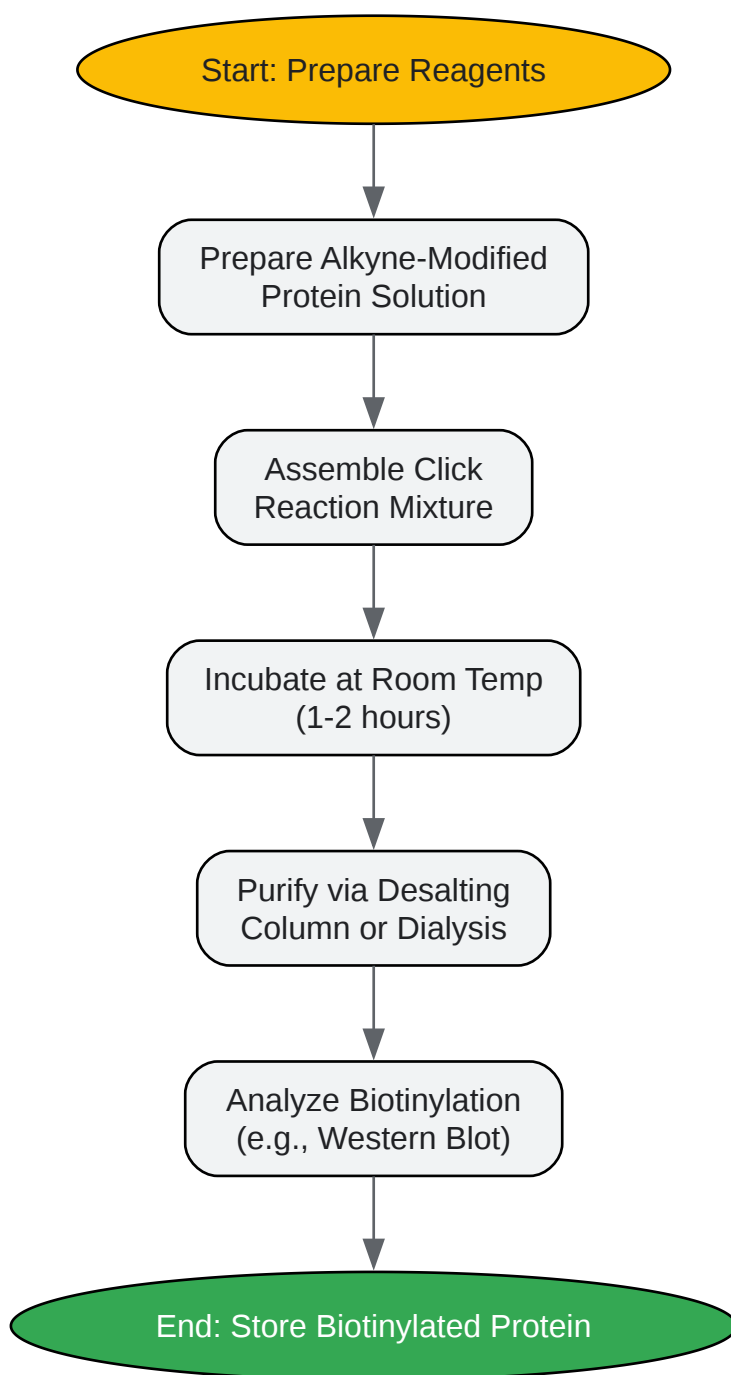
Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the biotinylation process using **Biotin-PEG8-azide**.



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Caption: Conceptual workflow of protein biotinylation via click chemistry.

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Caption: Step-by-step experimental workflow for protein biotinylation.

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- To cite this document: BenchChem. [Technical Guide: Biotin-PEG8-azide for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13716973#biotin-peg8-azide-molecular-weight-and-formula]

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